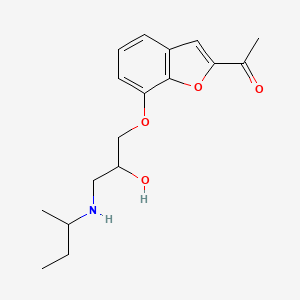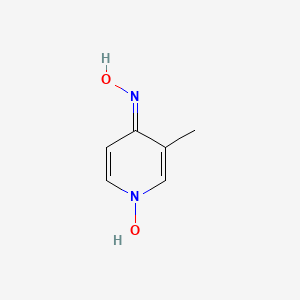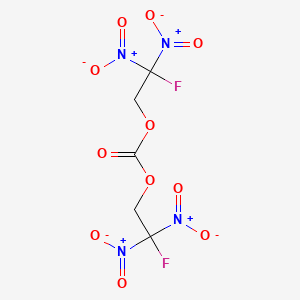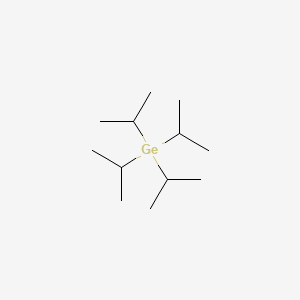
Germanium, tetraisopropyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Germanium, tetraisopropyl- can be synthesized through the reaction of germanium tetrachloride (GeCl₄) with isopropanol (C₃H₈O) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
GeCl4+4C3H8O→Ge(OCH(CH3)2)4+4HCl
The reaction is carried out under anhydrous conditions to prevent hydrolysis of the germanium tetrachloride .
Industrial Production Methods
In industrial settings, the production of Germanium, tetraisopropyl- involves similar synthetic routes but on a larger scale. The reaction is typically conducted in a controlled environment to ensure high purity and yield. The use of automated systems for mixing and temperature control is common to maintain consistent reaction conditions .
Análisis De Reacciones Químicas
Types of Reactions
Germanium, tetraisopropyl- undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form germanium dioxide (GeO₂) and isopropanol.
Oxidation: Can be oxidized to form germanium dioxide.
Substitution: Reacts with other alcohols to form different germanium alkoxides.
Common Reagents and Conditions
Hydrolysis: Water is the reagent, and the reaction is typically carried out at room temperature.
Oxidation: Oxygen or other oxidizing agents can be used under controlled conditions.
Substitution: Other alcohols such as methanol or ethanol can be used in the presence of a catalyst.
Major Products Formed
Hydrolysis: Germanium dioxide (GeO₂) and isopropanol.
Oxidation: Germanium dioxide (GeO₂).
Substitution: Different germanium alkoxides depending on the alcohol used.
Aplicaciones Científicas De Investigación
Germanium, tetraisopropyl- has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of Germanium, tetraisopropyl- in biological systems involves its interaction with cellular components. It is believed to enhance the activity of mitochondrial enzymes, improve cell energy supply, and stimulate tissue oxygenation. These effects contribute to its potential anti-inflammatory and anticancer activities .
Comparación Con Compuestos Similares
Similar Compounds
Germanium dioxide (GeO₂): A common oxidation product of Germanium, tetraisopropyl-.
Germanium tetrachloride (GeCl₄): A precursor used in the synthesis of Germanium, tetraisopropyl-.
Germanium sesquioxide (Ge₂O₃): Another germanium compound with different properties and applications
Uniqueness
Germanium, tetraisopropyl- is unique due to its specific structure and reactivity. Its ability to form stable alkoxides makes it valuable in various chemical syntheses and industrial applications. Additionally, its potential biological activities set it apart from other germanium compounds .
Propiedades
Número CAS |
4593-82-2 |
|---|---|
Fórmula molecular |
C12H28Ge |
Peso molecular |
244.98 g/mol |
Nombre IUPAC |
tetra(propan-2-yl)germane |
InChI |
InChI=1S/C12H28Ge/c1-9(2)13(10(3)4,11(5)6)12(7)8/h9-12H,1-8H3 |
Clave InChI |
VIOZOELPIXYDFS-UHFFFAOYSA-N |
SMILES canónico |
CC(C)[Ge](C(C)C)(C(C)C)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


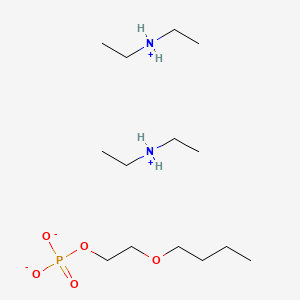
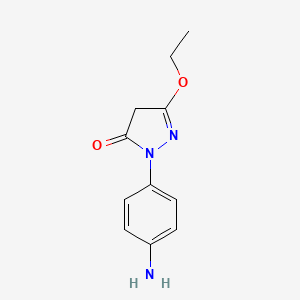
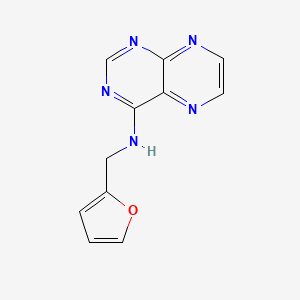
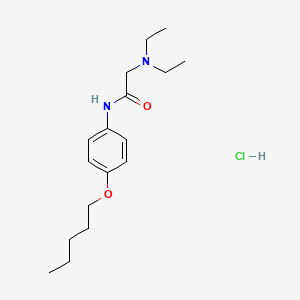
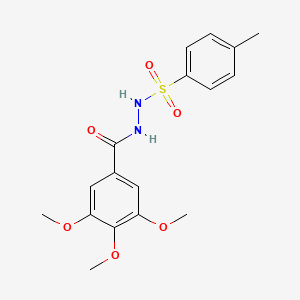
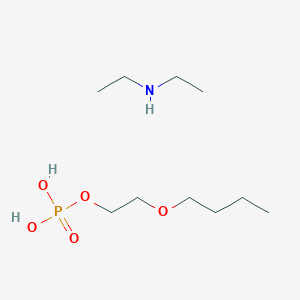
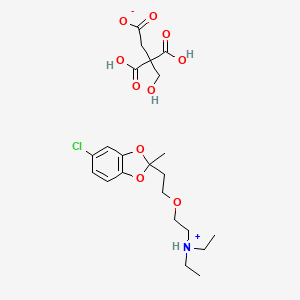
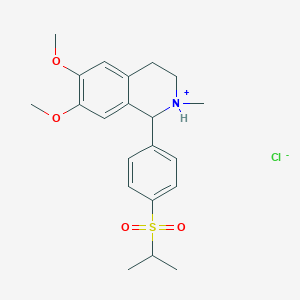
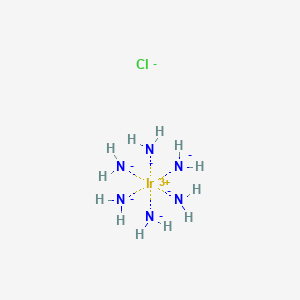
![Benzamide, N-[4-[(3-chlorophenyl)amino]-9,10-dihydro-9,10-dioxo-1-anthracenyl]-](/img/structure/B13737244.png)
![Oxaspiro[3.3]heptane](/img/structure/B13737248.png)
